molecular formula C15H18N2O2 B13496455 tert-Butyl (1-(3-cyanophenyl)cyclopropyl)carbamate

tert-Butyl (1-(3-cyanophenyl)cyclopropyl)carbamate

Cat. No.: B13496455
M. Wt: 258.32 g/mol
InChI Key: NATZQQDMCTWEFQ-UHFFFAOYSA-N
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Description

tert-Butyl N-[1-(3-cyanophenyl)cyclopropyl]carbamate is a chemical compound that belongs to the class of carbamates. Carbamates are widely used in organic synthesis as protecting groups for amines due to their stability and ease of removal under mild conditions . This compound is characterized by the presence of a tert-butyl group, a cyclopropyl ring, and a cyanophenyl group, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[1-(3-cyanophenyl)cyclopropyl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable cyclopropyl derivative. One common method is the use of tert-butyl hydroperoxide in the presence of a catalyst to facilitate the formation of the carbamate bond . The reaction conditions often include mild temperatures and the use of solvents such as methylene chloride or chloroform to ensure the solubility of the reactants.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-[1-(3-cyanophenyl)cyclopropyl]carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as tert-butyl hydroperoxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: tert-Butyl hydroperoxide, mild temperatures.

    Reduction: Lithium aluminum hydride, anhydrous conditions.

    Substitution: Nucleophiles such as amines or thiols, solvents like methylene chloride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, tert-butyl N-[1-(3-cyanophenyl)cyclopropyl]carbamate is used as a building block for the synthesis of more complex molecules. Its stability and reactivity make it a valuable intermediate in organic synthesis.

Biology and Medicine

In biological and medical research, this compound can be used to study the effects of carbamate derivatives on biological systems. It may also serve as a precursor for the synthesis of pharmaceuticals and bioactive compounds.

Industry

In the industrial sector, tert-butyl N-[1-(3-cyanophenyl)cyclopropyl]carbamate is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in polymer chemistry and materials science.

Mechanism of Action

The mechanism of action of tert-butyl N-[1-(3-cyanophenyl)cyclopropyl]carbamate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by forming stable carbamate-enzyme complexes. This inhibition can affect various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl N-[1-(4-cyanophenyl)cyclopropyl]carbamate
  • tert-Butyl N-[1-(3-cyanophenyl)ethyl]carbamate
  • tert-Butyl N-[1-(4-cyanophenyl)ethyl]carbamate

Uniqueness

tert-Butyl N-[1-(3-cyanophenyl)cyclopropyl]carbamate is unique due to the presence of the cyclopropyl ring, which imparts rigidity and distinct reactivity compared to its analogs. The cyanophenyl group also contributes to its unique electronic properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C15H18N2O2

Molecular Weight

258.32 g/mol

IUPAC Name

tert-butyl N-[1-(3-cyanophenyl)cyclopropyl]carbamate

InChI

InChI=1S/C15H18N2O2/c1-14(2,3)19-13(18)17-15(7-8-15)12-6-4-5-11(9-12)10-16/h4-6,9H,7-8H2,1-3H3,(H,17,18)

InChI Key

NATZQQDMCTWEFQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1(CC1)C2=CC=CC(=C2)C#N

Origin of Product

United States

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